molecular formula C19H18N2O4S2 B2571786 N-(3-methoxyphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1105214-87-6

N-(3-methoxyphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide

Cat. No. B2571786
CAS RN: 1105214-87-6
M. Wt: 402.48
InChI Key: UAWPBWCNSXIDRM-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide, also known as MPTT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPTT belongs to the class of sulfonamide derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. N-(3-methoxyphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to promote inflammation. N-(3-methoxyphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide has also been reported to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins and play a role in cancer progression.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide has been reported to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and inflammation. N-(3-methoxyphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide has also been reported to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses. Furthermore, N-(3-methoxyphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide has been shown to modulate the expression of various genes involved in cancer progression and inflammation.

Advantages and Limitations for Lab Experiments

N-(3-methoxyphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide has several advantages as a research tool. It is a stable compound with a high purity and yield, making it suitable for large-scale synthesis. N-(3-methoxyphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide has also been shown to have low toxicity, which is important for in vitro and in vivo studies. However, N-(3-methoxyphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide has some limitations, including its limited solubility in water and its potential to form aggregates in solution, which can affect its activity.

Future Directions

There are several future directions for the research on N-(3-methoxyphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide. One potential area of interest is the development of N-(3-methoxyphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide-based drugs for the treatment of cancer and inflammation. Further studies are needed to elucidate the mechanism of action of N-(3-methoxyphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide and its potential targets. Additionally, the development of novel synthesis methods for N-(3-methoxyphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide and its derivatives could lead to the discovery of new compounds with improved activity and selectivity. Finally, the investigation of the pharmacokinetics and pharmacodynamics of N-(3-methoxyphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide in vivo could provide valuable insights into its potential clinical applications.

Synthesis Methods

The synthesis of N-(3-methoxyphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide involves the reaction of 3-methoxyaniline with methyl phenyl sulfone in the presence of potassium carbonate and copper powder. The resulting product is then treated with thionyl chloride to yield the final compound. This method has been reported to have a high yield and purity, making it a suitable approach for the large-scale synthesis of N-(3-methoxyphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide.

Scientific Research Applications

N-(3-methoxyphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide has been extensively studied for its potential use as a therapeutic agent. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. N-(3-methoxyphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also has the ability to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-(3-methoxyphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide has been reported to have antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

properties

IUPAC Name

N-(3-methoxyphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S2/c1-21(15-8-4-3-5-9-15)27(23,24)17-11-12-26-18(17)19(22)20-14-7-6-10-16(13-14)25-2/h3-13H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWPBWCNSXIDRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide

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